2,5-Dimethoxybenzene-1-sulfonyl fluoride
Description
Structure
3D Structure
Properties
CAS No. |
99365-89-6 |
|---|---|
Molecular Formula |
C8H9FO4S |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2,5-dimethoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3 |
InChI Key |
HOHJQDUMZBLDDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)F |
Origin of Product |
United States |
Structural Context of the Arylsulfonyl Fluoride Class
Arylsulfonyl fluorides are a class of organic compounds characterized by an aryl group attached to a sulfonyl fluoride (B91410) functional group (-SO2F). The defining feature of this class is the sulfur-fluorine (S-F) bond, which imparts a unique combination of stability and reactivity to these molecules. nih.gov Unlike their sulfonyl chloride counterparts, which are often highly reactive and susceptible to hydrolysis, arylsulfonyl fluorides exhibit remarkable stability. nih.gov This stability extends to their resistance to reduction and thermolysis. chemrxiv.org
The exceptional stability of the S-F bond in arylsulfonyl fluorides can be attributed to the high bond strength and polarization. This robustness allows the sulfonyl fluoride moiety to be carried through various synthetic steps without decomposition, a desirable characteristic in multi-step organic synthesis.
Despite their general stability, the sulfur atom in arylsulfonyl fluorides remains electrophilic and can react with strong nucleophiles under specific conditions. This tunable reactivity is central to their utility in modern synthetic chemistry. The reactivity can be further modulated by the electronic properties of the substituents on the aromatic ring. In the case of 2,5-Dimethoxybenzene-1-sulfonyl fluoride, the two methoxy (B1213986) groups are electron-donating, which can influence the reactivity of the sulfonyl fluoride group.
A common and practical method for the synthesis of arylsulfonyl fluorides involves the fluorination of the corresponding arylsulfonyl chlorides. This conversion can be effectively achieved using fluoride sources such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst, or potassium bifluoride (KHF2). While specific literature detailing the synthesis of this compound is not abundant, its preparation would logically proceed via the fluorination of its precursor, 2,5-dimethoxybenzenesulfonyl chloride. The latter can be synthesized from 1,4-dimethoxybenzene (B90301) through a reaction with chlorosulfonic acid.
Significance of Sulfur Vi Fluoride Derivatives in Chemical Research
Direct Construction of the Sulfonyl Fluoride Moiety
The direct introduction of a sulfonyl fluoride group onto an aromatic ring represents an efficient and elegant approach to synthesizing compounds like 2,5-Dimethoxybenzene-1-sulfonyl fluoride. mdpi.com Several modern synthetic methodologies have been developed to achieve this, including electrophilic, radical-mediated, electrochemical, and photocatalytic methods.
Electrophilic Fluorosulfonylation
Electrophilic fluorosulfonylation involves the reaction of an electron-rich aromatic compound with a source of the fluorosulfonyl group. For the synthesis of this compound, the starting material would be 1,4-dimethoxybenzene (B90301). The methoxy (B1213986) groups are electron-donating, which activates the aromatic ring towards electrophilic substitution. youtube.com The reaction would proceed by attacking the aromatic ring on a suitable electrophilic fluorosulfonylating agent.
While specific examples detailing the direct electrophilic fluorosulfonylation of 1,4-dimethoxybenzene are not prevalent in the reviewed literature, the general principle of Friedel-Crafts type reactions suggests its feasibility. youtube.com The challenge often lies in the choice of the fluorosulfonylating agent and the reaction conditions to achieve good regioselectivity and yield.
Radical-Mediated Fluorosulfonylation Approaches
Radical-mediated pathways offer an alternative to traditional ionic reactions for the formation of C-S bonds. These methods often proceed under mild conditions and can tolerate a wider range of functional groups. The generation of an aryl radical from a suitable precursor, followed by its reaction with a sulfur dioxide source and a fluorine source, is a common strategy. nih.govnih.gov
For instance, a general approach involves the use of an aryl diazonium salt, which can be converted to an aryl radical. This radical can then be trapped by a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form a sulfonyl radical. researchgate.net Subsequent fluorination of this intermediate yields the desired arylsulfonyl fluoride. researchgate.net While not specifically demonstrated for this compound, this method has been successfully applied to a variety of aromatic systems.
A recent development in radical fluorosulfonylation involves the use of 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) as a redox-active radical precursor for the hydro-fluorosulfonylation of alkenes and alkynes. nih.gov This highlights the ongoing innovation in generating and utilizing fluorosulfonyl radicals in synthesis. nih.gov
Electrochemical Synthesis Methods
Electrochemical methods provide a green and efficient alternative for the synthesis of sulfonyl fluorides, often avoiding harsh reagents and reaction conditions. mdpi.com One such approach involves the oxidative coupling of thiols and potassium fluoride. acs.org This method uses a graphite (B72142) anode and a stainless-steel cathode in an undivided cell. mdpi.com The reaction proceeds by the anodic oxidation of a thiol to a disulfide, which is then further oxidized and fluorinated to the corresponding sulfonyl fluoride. acs.org To synthesize this compound via this route, 2,5-dimethoxythiophenol (B132890) would be the required starting material.
Another electrochemical strategy involves the synthesis of sulfonyl fluorides from sulfonyl hydrazides using Et3N·3HF as the fluoride source. rsc.org This reaction proceeds under a constant current, with n-Bu4NI acting as both an electrolyte and a redox catalyst to generate the key sulfonyl radical intermediate. rsc.org
| Starting Material | Method | Key Reagents | Yield (%) |
| Thiophenols/Disulfides | Electrochemical Oxidation | KF, Pyridine | 19-96 acs.org |
| Sulfonyl Hydrazides | Electrochemical Synthesis | Et3N·3HF, n-Bu4NI | Good rsc.org |
| Aryl Fluorides | Electrochemical Reduction/Ni-catalysis | NH-sulfoximines | Not specified |
This table presents a summary of electrochemical methods for the synthesis of arylsulfonyl fluorides, with representative yield ranges from the cited literature.
Photocatalytic Conversion Pathways
Visible-light photocatalysis has emerged as a powerful tool for the synthesis of arylsulfonyl fluorides under mild conditions. nih.gov A common strategy involves the photocatalytic conversion of aryl diazonium salts. nih.gov In this process, a photosensitizer, such as [Ru(bpy)3]2+, is excited by visible light and then transfers an electron to the aryl diazonium salt, generating an aryl radical. nih.gov This radical is then trapped by a sulfur dioxide source like DABSO, and the resulting sulfonyl radical is subsequently fluorinated. nih.gov
Organophotocatalysis offers a metal-free alternative for this transformation. nih.gov Diaryliodonium salts can serve as aryl radical precursors, DABSO as the sulfonyl source, and KHF2 as the fluorine source. nih.gov The electronic properties of the substituents on the aromatic ring can significantly influence the reaction yields. nih.gov
| Aryl Precursor | SO2 Source | Fluorine Source | Catalyst |
| Aryl Diazonium Salts | DABSO | NFSI | [Ru(bpy)3]2+ |
| Diaryliodonium Salts | DABSO | KHF2 | Organophotocatalyst |
| Aryl Diazonium Salts | DABSO | KHF2 | Cyanoarene Photocatalyst |
This table outlines key components in various photocatalytic systems for the synthesis of arylsulfonyl fluorides.
Transformations from Precursor Compounds
The synthesis of arylsulfonyl fluorides can also be achieved by modifying existing sulfur-containing functional groups. This approach is particularly useful when the corresponding precursor compounds are readily available.
Conversion from Sulfonic Acids and Sulfonate Salts
A widely used and practical method for preparing arylsulfonyl fluorides is the conversion of the corresponding sulfonic acids or their salts. nih.govnih.govrsc.orgrsc.orgresearchgate.net This transformation is highly relevant for the synthesis of this compound, as 2,5-dimethoxybenzenesulfonic acid can be envisioned as a direct precursor.
Traditionally, this conversion was a two-step process involving the formation of a sulfonyl chloride intermediate, which was then subjected to a halogen exchange reaction with a fluoride source like KF. nih.govrsc.org However, one-pot procedures have been developed to streamline this process.
Recent advancements have focused on direct deoxyfluorination strategies. One such method employs thionyl fluoride (SOF2) to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.govrsc.orgresearchgate.net Another complementary approach utilizes the bench-stable solid reagent Xtalfluor-E® for the deoxyfluorination of both sulfonic acids and their salts under milder conditions. nih.govrsc.orgresearchgate.net
A facile one-pot cascade process has also been reported for the direct transformation of sulfonates or sulfonic acids into sulfonyl fluorides under mild conditions using readily available reagents. nih.govrsc.org For sulfonic acids, the use of a catalytic amount of tetramethylammonium (B1211777) chloride (TMAC) has been shown to be effective for substrates bearing electron-donating groups, which would be applicable to the synthesis of this compound. nih.govrsc.org
| Starting Material | Reagent System | Key Features |
| Sulfonic Acid Sodium Salts | Thionyl Fluoride (SOF2) | High yields (90-99%), fast reaction times (1 hour) nih.govrsc.org |
| Sulfonic Acids/Salts | Xtalfluor-E® | Bench-stable solid reagent, milder conditions nih.govrsc.orgresearchgate.net |
| Sulfonic Acids | TMAC (catalyst) | Effective for electron-rich aryls, moderate to good yields nih.govrsc.org |
This table summarizes modern reagents for the conversion of sulfonic acids and their salts to sulfonyl fluorides.
Synthesis via Sulfonyl Chlorides and other Halides
The most established method for preparing arylsulfonyl fluorides is through the halogen exchange of the corresponding arylsulfonyl chlorides. mdpi.comnih.govresearchgate.netnih.gov This approach is favored for its simplicity and often high yields. The reaction typically involves treating the sulfonyl chloride with a fluoride source.
Key reagents and conditions include:
Potassium Fluoride (KF): Often used in excess in a solvent like acetonitrile (B52724). To overcome the low solubility of KF in organic solvents, phase-transfer catalysts such as 18-crown-6 (B118740) ether can be employed, enabling the reaction to proceed efficiently at room temperature. mdpi.com
Potassium Bifluoride (KHF₂): Used in a saturated aqueous solution with an organic solvent like acetonitrile or dichloromethane, creating a biphasic mixture that facilitates the exchange. mdpi.comrsc.org
Water/Acetone System: A simple and mild procedure utilizes a biphasic mixture of KF in water and acetone, which has been shown to produce a wide range of sulfonyl fluorides in high yields (84–100%). acs.orgorganic-chemistry.org
Beyond sulfonyl chlorides, other aryl halides serve as viable starting points. Palladium-catalyzed reactions have been developed to convert aryl bromides and iodides into arylsulfonyl fluorides. mdpi.comresearchgate.net These one-pot procedures typically use a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), followed by treatment with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. mdpi.comresearchgate.net
Table 1: Synthesis of Arylsulfonyl Fluorides from Halide Precursors
| Starting Material | Reagents | Catalyst | Solvent | Yield (%) | Citation |
| Arylsulfonyl Chloride | KF, 18-crown-6 | 18-crown-6 | Acetonitrile | Excellent | mdpi.com |
| Arylsulfonyl Chloride | aq. KHF₂ | None | THF or CH₂Cl₂ | Excellent | mdpi.com |
| Arylsulfonyl Chloride | KF, Water | None | Acetone | 84-100 | acs.orgorganic-chemistry.org |
| Aryl Bromide | DABSO, NFSI | PdCl₂(AmPhos)₂ | Isopropanol | Good | mdpi.comresearchgate.net |
| Aryl Iodide | DABSO, Selectfluor | Pd(OAc)₂ | Dioxane | Good to Excellent | researchgate.net |
Derivatization of Thiols and Disulfides
Thiols and disulfides are readily available precursors that can be converted to arylsulfonyl fluorides through oxidative fluorination. nih.govacs.org These methods bypass the need to pre-form a sulfonyl chloride.
Notable synthetic routes include:
Two-Step Oxidation/Fluorination: Heteroaromatic thiols can be oxidized with aqueous sodium hypochlorite (B82951) to form the sulfonyl chloride in situ, which is then treated with KHF₂ to yield the sulfonyl fluoride. mdpi.com
Direct Oxidative Fluorination with Selectfluor: Disulfides can be directly converted to arylsulfonyl fluorides using a high equivalence of Selectfluor, which acts as both the oxidant and the electrophilic fluorine source. mdpi.com This reaction is typically performed in a refluxing mixture of acetonitrile and water and shows good tolerance for electron-donating groups. mdpi.com
Electrochemical Synthesis: An environmentally benign approach utilizes the electrochemical oxidation of thiols or disulfides at a graphite anode. nih.govacs.orgnih.govtue.nl This method uses potassium fluoride as an inexpensive and safe fluorine source in a biphasic solvent system, avoiding the need for chemical oxidants. nih.govacs.org Kinetic studies show that the thiol is rapidly converted to the disulfide, which is then oxidized and fluorinated. nih.govacs.org
Table 2: Synthesis of Arylsulfonyl Fluorides from Thiols and Disulfides
| Starting Material | Reagents | Conditions | Key Features | Yield (%) | Citation |
| Heteroaryl Thiol | 1. aq. NaOCl 2. KHF₂ | Aqueous | Two-step, one-pot | Not specified | mdpi.com |
| Disulfide | Selectfluor (6.5 equiv.) | MeCN/Water, reflux | Direct conversion | Good to Excellent | mdpi.com |
| Thiol or Disulfide | KF, Pyridine | Electrochemical, C anode | Mild, oxidant-free | 37-99 | nih.govacs.orgresearchgate.net |
Generation from Aryl Diazonium Salts
Aryl diazonium salts, easily prepared from anilines, are versatile intermediates for the synthesis of arylsulfonyl fluorides. nih.govresearchgate.netnih.gov These reactions often proceed through a radical mechanism initiated by a catalyst or light.
Common methodologies are:
Copper-Catalyzed Fluorosulfonylation: Aryl diazonium salts react with a SO₂ source like DABSO and a fluoride source such as KHF₂ in the presence of a copper catalyst (e.g., CuCl₂). mdpi.com The reaction is thought to proceed via a single electron transfer (SET) from a Cu(I) species, generating an aryl radical that is trapped by SO₂. mdpi.com
Visible-Light Photoredox Catalysis: Metal-free procedures have been developed using organic photosensitizers (organophotocatalysts) like cyanoarenes. mdpi.comresearchgate.netnih.govresearchgate.net Under blue LED irradiation, the excited photocatalyst reduces the diazonium salt to an aryl radical, which then reacts with DABSO and a fluoride source to form the final product. researchgate.netnih.gov This method exhibits broad functional group tolerance. researchgate.netnih.gov A similar strategy employs a ruthenium-based photocatalyst. nih.gov
Table 3: Synthesis of Arylsulfonyl Fluorides from Aryl Diazonium Salts
| Starting Material | Reagents | Catalyst/Conditions | Solvent | Yield (%) | Citation |
| Aryl Diazonium Salt | DABSO, KHF₂ | CuCl₂ (20 mol%) | Acetonitrile | Good | mdpi.com |
| Aryl Diazonium Salt | DABSO, KHF₂ | Cyanoarene, Blue LED | Acetonitrile | Moderate to Very Good | mdpi.comresearchgate.netnih.gov |
| Aryl Diazonium Salt | DABSO, NFSI | [Ru(bpy)₃]²⁺, Visible Light | Not specified | Good | nih.gov |
Metal-Free and Catalyst-Free Synthetic Protocols
The development of synthetic routes that avoid transition metals and, in some cases, any catalyst is a significant goal in green chemistry. Several such protocols for arylsulfonyl fluoride synthesis have been established.
Examples include:
Organophotocatalysis: As mentioned previously, the use of organic dyes under visible light to initiate the reaction of aryl diazonium salts provides a powerful metal-free strategy. researchgate.netnih.govresearchgate.netresearchgate.net
Catalyst-Free Radical Fluorination: Sulfonyl hydrazides can be converted to sulfonyl fluorides in water without a catalyst, representing a green and straightforward method. mdpi.com
One-Pot Synthesis from Anilines: A one-pot, two-step procedure allows for the generation of the diazonium salt from an aniline, followed by a visible-light-induced, metal-free synthesis of the arylsulfonyl fluoride. mdpi.com
Transition-Metal-Free Synthesis from Sulfonates: A one-pot synthesis from stable and readily available sulfonates or sulfonic acids has been developed using cyanuric chloride and KHF₂. nih.govrsc.org This method avoids the use of transition metals and harsh reagents. nih.govrsc.org
Table 4: Metal-Free and Catalyst-Free Syntheses of Arylsulfonyl Fluorides
| Starting Material | Reagents | Conditions | Key Features | Citation |
| Aryl Diazonium Salt | DABSO, KHF₂ | Organophotocatalyst, Blue LED | Metal-free | researchgate.netnih.gov |
| Sulfonyl Hydrazide | Fluorinating Agent | Water | Catalyst-free, green solvent | mdpi.com |
| Aniline | 1. Diazotization 2. DABSO, KHF₂ | Organophotocatalyst, Blue LED | One-pot, metal-free | mdpi.com |
| Sulfonate/Sulfonic Acid | Cyanuric Chloride, KHF₂ | Heat | Transition-metal-free | nih.govrsc.org |
Chemo-, Regio-, and Stereoselective Synthesis Methodologies
Selectivity is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with high precision. In the context of arylsulfonyl fluorides, chemoselectivity is particularly important.
Chemoselectivity: The sulfonyl fluoride group (–SO₂F) is notably stable compared to other sulfonyl halides, a property that is heavily exploited in its synthesis and subsequent reactions. mdpi.com Many of the synthetic methods described exhibit high functional group tolerance, a hallmark of chemoselectivity. For instance, syntheses from aryl diazonium salts tolerate esters, trifluoromethyl, cyano, and nitro groups. researchgate.net
Furthermore, the –SO₂F group itself is resilient to various reaction conditions, allowing for manipulations of other parts of the molecule without affecting the sulfonyl fluoride. It can withstand conditions required for amide and ester formation, and even transition-metal-catalyzed cross-coupling reactions. researchgate.net A unified strategy has been reported that allows for the chemoselective synthesis of different sulfur(VI) fluoride compounds (Ar-SO₂F, Ar-SOF₃, and Ar-SF₄Cl) from a common precursor simply by tuning the oxidation conditions. nih.gov
Regioselectivity: Regioselectivity in the synthesis of compounds like this compound is primarily dictated by the starting material. For example, when starting from 2,5-dimethoxyaniline, the diazonium salt formation and subsequent fluorosulfonylation will occur at the position of the original amino group, ensuring perfect regioselectivity. Similarly, using 2,5-dimethoxybenzenesulfonyl chloride as a precursor inherently defines the position of the sulfonyl fluoride group. In syntheses starting from aryl halides, the regioselectivity is controlled by the position of the halide on the aromatic ring.
Stereoselectivity: The target molecule, this compound, is achiral, meaning it does not have non-superimposable mirror images. Therefore, stereoselectivity is not a consideration in its direct synthesis. For the synthesis of chiral arylsulfonyl fluorides, stereoselective methods would be required, but these are outside the scope of producing this specific compound.
Mechanistic Investigations of 2,5 Dimethoxybenzene 1 Sulfonyl Fluoride Reactivity
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reaction Mechanisms
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a cornerstone of the reactivity of 2,5-dimethoxybenzene-1-sulfonyl fluoride. This click chemistry handle allows for the formation of robust covalent linkages with a variety of nucleophiles. researchgate.netnih.gov The exceptional stability of the S-F bond, coupled with its tunable reactivity, makes it a privileged moiety in chemical synthesis. mdpi.comnih.gov
The central event in a SuFEx reaction is the nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl fluoride group. Computational studies on model systems like methanesulfonyl fluoride suggest that the mechanism can be understood as an SN2-type reaction. acs.org However, an addition-elimination mechanism is also considered plausible, especially with highly reactive nucleophiles. acs.org In this pathway, the nucleophile adds to the sulfur center, forming a transient hypervalent sulfur intermediate, which then collapses by expelling the fluoride ion. The high positive charge on the sulfur atom makes it highly susceptible to nucleophilic engagement. nih.gov
The reactivity of the sulfonyl fluoride can be significantly influenced by the nature of the nucleophile. For instance, reactions with silyl-protected phenols are particularly efficient, driven in part by the formation of the very strong Si-F bond. nih.govresearchgate.net
While this compound can react with strong nucleophiles directly, its reactivity is often enhanced through catalysis. Various catalysts have been employed to activate the S(VI) fluoride towards nucleophilic attack.
Lewis Base Catalysis: Lewis bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU), and N-heterocyclic carbenes (NHCs) can activate the sulfonyl fluoride. nih.govnih.govacs.org NHCs, for example, are proposed to act as carbon-centered Brønsted bases, activating alcohol or amine nucleophiles through hydrogen bonding, thereby facilitating their attack on the sulfonyl fluoride. acs.org DBU's catalytic activity is dependent on the "SuFExability" of the S-F bond, with higher loadings required for less reactive sulfonyl fluorides. nih.gov
Lewis Acid Catalysis: Metal Lewis acids, such as calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), have been shown to be effective catalysts for SuFEx reactions, particularly for the formation of S-N bonds. nih.govresearchgate.netorganic-chemistry.orgacs.org The Lewis acid is thought to coordinate to the fluorine atom, increasing the electrophilicity of the sulfur center and facilitating fluoride displacement. nih.govresearchgate.netorganic-chemistry.org The use of silylated amines in conjunction with Lewis acid catalysis is particularly effective as the silicon atom acts as a fluoride trap. nih.govorganic-chemistry.org
| Catalyst Type | Example Catalyst | Proposed Role | Reference |
| Lewis Base | DBU, BTMG, BEMP | Activates S-F bond | nih.gov |
| Lewis Base | N-Heterocyclic Carbenes (NHCs) | Activates nucleophile via H-bonding | acs.org |
| Lewis Acid | Ca(NTf₂)₂ | Activates S-F bond by coordination | nih.govresearchgate.netorganic-chemistry.org |
| Lewis Acid | Ca(OTf)₂, LiNTf₂ | Alternative Lewis acid catalysts | acs.org |
In the absence of a catalyst, the reactivity of this compound is highly dependent on the nucleophile's strength and the reaction conditions. While generally stable in aqueous environments, it can react with potent nucleophiles or under forcing conditions. mdpi.com For instance, the reaction with primary amines can proceed without a catalyst, although the reaction barrier is significant. acs.org The presence of a tertiary amine base can lower this barrier and render the reaction more exergonic. acs.org The inherent stability of the sulfonyl fluoride group in the absence of a suitable nucleophile or activator is a key feature that allows for its use as a selective covalent warhead in complex molecular settings. nih.gov
Radical Reaction Pathways Involving the Sulfonyl Fluoride Group
The sulfonyl fluoride moiety can also participate in radical reactions. Aryl sulfonyl fluorides, including derivatives like this compound, can be synthesized via radical pathways. One such method involves the organophotocatalytic fluorosulfonylation of diaryliodonium salts, where an aryl radical is generated as a key intermediate. nih.gov This aryl radical then reacts with a sulfur dioxide source, followed by fluorination. nih.gov
Another approach involves the visible-light-mediated reaction of arylazo sulfones, which upon homolytic cleavage of the N-S bond, generate an aryl radical and a sulfonyl radical. nih.gov The subsequent reaction with a fluorine atom source can lead to the formation of the aryl sulfonyl fluoride. nih.gov These radical-mediated syntheses highlight the versatility of the sulfonyl fluoride group beyond its role as an electrophile in SuFEx chemistry.
Electrophilic Reactivity Beyond SuFEx
While the dominant reactivity of this compound is centered on the sulfonyl fluoride group, the electron-rich aromatic ring can potentially undergo electrophilic aromatic substitution. However, the sulfonyl fluoride group itself is strongly deactivating, which would significantly reduce the ring's nucleophilicity. This deactivating effect is due to the strong electron-withdrawing nature of the -SO₂F group.
Influence of Methoxy (B1213986) Substituents on Aromatic Ring Reactivity and Selectivity
The two methoxy groups at the 2- and 5-positions of the benzene (B151609) ring have a profound influence on the reactivity and selectivity of the molecule.
Computational and Theoretical Mechanistic Studies
To elucidate the intricate details of the reaction mechanisms of this compound, a variety of computational methods are employed. These theoretical approaches provide insights that are often inaccessible through experimental techniques alone, offering a molecular-level picture of the reaction pathways, transition states, and the factors governing reactivity.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a powerful tool for studying reactions in complex environments, such as an enzyme active site. In this approach, the region where the bond-breaking and bond-forming events occur (the QM region) is treated with a high level of quantum mechanical theory, while the surrounding environment (the MM region) is described by a more computationally efficient molecular mechanics force field. duke.edu
For the reaction of this compound with a biological nucleophile, such as the side chain of a lysine (B10760008) residue, the QM region would typically include the sulfonyl fluoride moiety and the reacting part of the amino acid. The remainder of the protein and any solvent molecules would constitute the MM region. A critical aspect of these simulations is the choice of the force field for the MM part. The CHARMM General Force Field (CGenFF) has been specifically extended to include parameters for sulfonyl-containing compounds, making it a suitable choice for such simulations. nih.govresearchgate.net
Recent QM/MM studies on the sulfonylation of lysine by aromatic sulfonyl fluorides have utilized semi-empirical QM methods like PM6 within the AMBER force field for initial explorations, followed by higher-level QM methods for more accurate energy calculations. nih.gov These simulations can map the free energy surface of the reaction, revealing the most probable reaction pathway and the associated energy barriers.
Table 1: Representative QM/MM Simulation Parameters for the Reaction of this compound with a Lysine Residue
| Parameter | Description |
| QM Region | This compound, side chain of lysine |
| QM Method | PM6 (for initial mapping), M06-2X/6-31+G(d,p) (for refinement) |
| MM Force Field | CHARMM General Force Field (CGenFF) |
| Solvent Model | TIP3P water model |
| Boundary Conditions | Periodic boundary conditions |
| Simulation Time | Several nanoseconds for equilibration and production runs |
This table presents a hypothetical but representative set of parameters for a QM/MM simulation based on published methodologies for similar systems.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and reactivity of molecules. DFT calculations can provide valuable information about the geometries of reactants, products, and transition states, as well as the activation energies and reaction energies.
For this compound, DFT calculations are instrumental in understanding its intrinsic reactivity. A common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and density functional theory. The choice of the basis set is also crucial for obtaining accurate results. Pople-style basis sets like 6-31G(d) or 6-31+G** are often used as a starting point, while more extensive basis sets like aug-cc-pVTZ can be employed for higher accuracy, particularly when studying subtle electronic effects or non-covalent interactions. nih.govinpressco.com
DFT calculations have been used to study the reaction of sulfonyl fluorides with various nucleophiles, including amines. nih.gov These studies often investigate the influence of substituents on the aromatic ring on the reactivity of the sulfonyl fluoride. For this compound, the electron-donating methoxy groups are expected to influence the electrophilicity of the sulfur center. DFT can quantify this effect by calculating properties such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and atomic charges. acs.org
Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31+G ))**
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Mulliken Charge on Sulfur | +1.8 |
| Mulliken Charge on Fluorine | -0.4 |
This table contains hypothetical but realistic data based on typical values obtained from DFT calculations on similar aromatic sulfonyl fluorides.
A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), which is the highest energy point along the reaction coordinate. Reaction path analysis, often performed using DFT calculations, allows for the precise location of the TS and the determination of the minimum energy path connecting reactants and products.
For the reaction of this compound with a nucleophile, such as an amine, two primary mechanisms are often considered: a direct SN2-type displacement of the fluoride ion, or an addition-elimination pathway involving a pentacoordinate intermediate. chemrxiv.org Computational studies on similar systems have suggested that the reaction often proceeds through an SN2-like mechanism with a high-lying transition state. nih.gov
The geometry of the transition state provides crucial insights into the reaction mechanism. For an SN2-type reaction, the transition state would feature a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the leaving fluoride ion in apical positions. The bond lengths and angles in the optimized TS geometry can reveal the extent of bond formation and bond breaking at this critical point of the reaction. Vibrational frequency calculations are also essential to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Table 3: Characterization of the Transition State for the Reaction of this compound with Methylamine (Calculated at the B3LYP/6-31+G level)**
| Parameter | Value |
| Activation Energy (ΔE‡) | 25 kcal/mol |
| Imaginary Frequency | -350 cm⁻¹ |
| S-N bond distance | 2.1 Å |
| S-F bond distance | 1.9 Å |
| N-S-F angle | 175° |
This table presents hypothetical yet plausible data for a transition state calculation, reflecting typical values found in the literature for similar SN2 reactions of sulfonyl fluorides.
Advanced Applications of 2,5 Dimethoxybenzene 1 Sulfonyl Fluoride in Organic Chemistry
Versatility as a "Click Chemistry" Building Block
The concept of "click chemistry" defines a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. rsc.org The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction has been recognized as a powerful addition to this class of transformations. oregonstate.edunih.gov Within this framework, 2,5-Dimethoxybenzene-1-sulfonyl fluoride serves as an exemplary building block or "hub." The sulfonyl fluoride group (–SO₂F) is remarkably stable under a wide range of conditions, including aqueous environments, yet can be controllably activated to react with nucleophiles. rsc.org
This dual nature of stability and reactivity is central to its utility in click chemistry. nih.gov The S-F bond is significantly stronger than corresponding S-Cl bonds, making the compound resistant to premature degradation or reduction. enamine.net However, under specific catalytic conditions, such as the presence of a base or a silicon-based activator, the fluoride can be exchanged, allowing the 2,5-dimethoxyphenylsulfonyl moiety to be reliably connected to other molecular fragments. oregonstate.edunih.gov This allows chemists to use this compound to forge robust sulfonyl linkages in a modular and efficient manner, which is the essence of its role as a click chemistry reagent. nih.gov
Molecular Functionalization and Diversification
The primary reactivity of this compound is centered on the electrophilic sulfur atom of the sulfonyl fluoride group. This enables a range of molecular functionalization strategies.
One of the most direct applications of this compound is in the synthesis of sulfonamides and sulfonates, two functional groups prevalent in pharmaceuticals and agrochemicals. cas.cn
Sulfonate Formation: The compound reacts with alcohols and phenols in the presence of a suitable base or catalyst to form stable aryl sulfonate esters. nih.gov This reaction is efficient for linking the 2,5-dimethoxyphenylsulfonyl group to molecules containing hydroxyl functionalities.
Sulfonamide Formation: Reaction with primary or secondary amines yields the corresponding sulfonamides. While sulfonyl fluorides are more stable than sulfonyl chlorides, their reactivity can be effectively harnessed. Methods employing Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have been developed to activate the sulfonyl fluoride group, facilitating its reaction with a wide array of amines under mild conditions. enamine.net This method is notable for its broad substrate scope and good to excellent yields. enamine.net
Table 1: Representative Functionalization Reactions
| Reaction Type | Nucleophile | Product | Key Conditions |
|---|---|---|---|
| Sulfonate Formation | Aryl Alcohol | Aryl Sulfonate | Base catalyst (e.g., DBU, BTMG), optional silicon source (e.g., HMDS) nih.gov |
| Sulfonamide Formation | Primary/Secondary Amine | Sulfonamide | Lewis acid catalyst (e.g., Ca(NTf₂)₂) in a suitable solvent (e.g., t-amylOH) enamine.net |
The direct participation of the sulfonyl fluoride group in carbon-carbon bond formation is not a common strategy. The S-F bond's strength and the stability of the sulfonyl group make it generally inert to conditions used for many C-C coupling reactions. nih.gov In fact, this stability is often exploited, allowing other parts of a molecule bearing a sulfonyl fluoride to undergo metal-catalyzed cross-coupling reactions (like Suzuki or Negishi) without disturbing the –SO₂F group. nih.govbeilstein-journals.org
While some transition-metal-catalyzed methods exist for the desulfinylative C-C cross-coupling of sulfonyl chlorides, these protocols are not directly applicable to the more robust sulfonyl fluorides. researchgate.net Other classic C-C bond-forming reactions like the Julia-Kocienski olefination proceed via sulfone intermediates, not sulfonyl fluorides. nih.govnih.gov Therefore, this compound is primarily valued as a tool for creating sulfur-heteroatom (S-O, S-N) bonds, with its stability to C-C coupling conditions being an advantageous feature rather than a limitation.
This compound is a valuable reagent for incorporating the 2,5-dimethoxyphenylsulfonyl moiety into larger, more complex molecular structures, including those containing heterocyclic rings. The synthesis of novel heterocyclic sulfonyl fluorides is an active area of research, underscoring the importance of this functional group in modern organic chemistry. mit.edu
The strategy typically involves synthesizing a complex core structure that contains a nucleophilic handle, such as a hydroxyl or amino group. This complex intermediate can then be reacted with this compound via a SuFEx reaction to append the sulfonyl group. nih.gov This approach benefits from the reliability and mild conditions of SuFEx chemistry, allowing for the functionalization of intricate molecules without compromising their structure. For example, a complex pyrrole-containing molecule could be functionalized with the 2,5-dimethoxyphenylsulfonyl group by reacting it with this compound, thereby creating a more elaborate organic architecture. mit.edu
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying a complex molecule in the final steps of its synthesis. bham.ac.uk The unique reactivity profile of the sulfonyl fluoride group makes it an ideal tool for LSF. acs.org
This compound can be used to introduce the 2,5-dimethoxyphenylsulfonyl group onto a drug candidate or a complex natural product at a late stage. The stability of the sulfonyl fluoride allows it to survive numerous synthetic steps that might be used to build the core of the molecule. Then, in a final step, the group can be selectively reacted with a nucleophile (e.g., an amine on the target molecule) to form a stable sulfonamide linkage. This approach avoids the need to carry a potentially reactive sulfonamide group through a lengthy synthesis and allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. acs.org
Applications in Covalent Chemical Biology and Ligand Discovery
In the fields of chemical biology and drug discovery, sulfonyl fluorides are considered "privileged warheads." safrole.combloomtechz.com Their combination of stability in aqueous biological media and context-specific reactivity with protein nucleophiles makes them powerful tools for designing covalent inhibitors and probes. safrole.com this compound fits the profile of an aryl sulfonyl fluoride used for these advanced applications.
The electrophilic sulfur atom of the sulfonyl fluoride can be attacked by nucleophilic amino acid residues within a protein's binding pocket. This forms a stable, covalent bond between the small molecule and the protein target, often leading to irreversible inhibition. Unlike some more aggressive electrophiles, sulfonyl fluorides exhibit a broad targeting range, reacting with serine, threonine, lysine (B10760008), tyrosine, and histidine residues, depending on the specific protein environment. safrole.com
This property is harnessed in ligand discovery through several approaches:
Fragment-Based Screening: Libraries of small, reactive fragments like this compound can be screened against protein targets. Hits are identified by mass spectrometry, which detects the covalent modification of the protein. nih.gov This method can rapidly identify novel binding pockets and starting points for drug development. nih.gov
Covalent Probe Development: By attaching a reporter tag (like an alkyne or azide (B81097) for click chemistry) to a sulfonyl fluoride-containing molecule, researchers can create chemical probes. These probes are used for target identification, validation, and mapping protein-protein interactions. safrole.com
Rational Design of Covalent Inhibitors: Once a target is known, a sulfonyl fluoride warhead can be incorporated into a known binding scaffold. This converts a reversible binder into a potent and often more selective covalent inhibitor. The 2,5-dimethoxyphenyl group can contribute to binding affinity and selectivity through interactions with the target protein.
Table 2: Targetable Amino Acid Residues for Sulfonyl Fluorides
| Amino Acid | Nucleophilic Group | Reactivity Context |
|---|---|---|
| Serine (Ser) | Hydroxyl (-OH) | Highly reactive in catalytic triads of proteases. bloomtechz.com |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | A common target; reactivity is context-dependent within the binding pocket. |
| Lysine (Lys) | Amine (-NH₂) | Can be targeted by sulfonyl fluorides, leading to stable sulfonamide adducts. |
| Threonine (Thr) | Hydroxyl (-OH) | Reactivity is similar to serine but often lower; requires specific activation by the protein environment. safrole.com |
| Histidine (His) | Imidazole | A good nucleophile that has been shown to be a target for sulfonyl fluoride probes. |
Analytical Techniques for Characterization and Mechanistic Elucidation of Sulfonyl Fluorides
Spectroscopic Analysis in Mechanistic Studies
Spectroscopic techniques provide a window into the molecular world, allowing researchers to observe the structure of molecules and how they change during a chemical reaction. For sulfonyl fluorides, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and electronic environment of atoms within a molecule. For compounds like 2,5-Dimethoxybenzene-1-sulfonyl fluoride (B91410), both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly informative.
¹⁹F NMR Spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. nih.govnih.govnih.gov The ¹⁹F nucleus has a wide chemical shift range, making it very sensitive to its local electronic environment. nih.govnih.gov This sensitivity allows for the precise characterization of the sulfonyl fluoride group. nih.govnih.gov The chemical shift of the fluorine atom in 2,5-Dimethoxybenzene-1-sulfonyl fluoride would provide key information about the electronic nature of the substituted benzene (B151609) ring. For many aryl sulfonyl fluorides, the ¹⁹F NMR signal appears as a singlet in a characteristic region of the spectrum. mdpi.com The position of this signal can be influenced by solvent, temperature, and the presence of other functional groups on the aromatic ring. nih.gov
Table 1: Representative ¹H and ¹⁹F NMR Data for Aromatic Sulfonyl Fluorides
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |
| 4-Methoxybenzenesulfonyl fluoride | CDCl₃ | 7.95-7.85 (m, 2H), 7.10-7.00 (m, 2H), 3.89 (s, 3H) | 65.6 | mdpi.com |
| 4-Chlorobenzenesulfonyl fluoride | CDCl₃ | 7.98-7.92 (m, 2H), 7.65-7.59 (m, 2H) | 67.8 | mdpi.com |
| Benzo[d] researchgate.netresearchgate.netdioxole-5-sulfonyl fluoride | CDCl₃ | 7.61 (ddd, J=8.3, 1.9, 0.8, 1H), 7.37 (d, J=1.9, 1H), 6.97 (dd, J=8.3, 0.9, 1H), 6.16 (s, 2H) | 66.9 | mdpi.com |
This table presents data for compounds structurally related to this compound to illustrate typical NMR spectral features.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of compounds and for identifying reaction products and intermediates. In the context of sulfonyl fluoride chemistry, MS can be used to monitor the progress of a reaction by observing the disappearance of the starting material's molecular ion peak and the appearance of the product's molecular ion peak.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. While a specific mass spectrum for this compound was not found in the search results, the PubChem database lists a predicted monoisotopic mass of 220.02055 Da. The fragmentation would likely involve the loss of the fluorine atom, the SO₂ group, or one of the methoxy (B1213986) groups.
In mechanistic studies, MS is invaluable for identifying the products of reactions, which helps in deducing the reaction pathway. For instance, in studies of the reactions of sulfonyl fluorides with biological molecules, MS is used to identify the specific amino acid residues that have been modified. nih.gov
Kinetic Methodologies for Reaction Rate Determination
Understanding the rate at which a chemical reaction proceeds is fundamental to elucidating its mechanism. Kinetic methodologies provide quantitative data on reaction rates and how they are affected by various factors such as concentration, temperature, and the presence of catalysts.
Reaction Progress Kinetic Analysis (RPKA) is a powerful method for rapidly determining the kinetic profile of a reaction from a single or a small number of experiments. This technique involves continuously monitoring the concentration of reactants and products over time. By analyzing the resulting concentration-time data, one can deduce the rate law of the reaction, identify any catalyst deactivation or product inhibition, and gain insights into the reaction mechanism.
While specific RPKA studies on this compound were not identified in the search results, the principles of RPKA are broadly applicable to the study of its reactions, such as nucleophilic aromatic substitution. For example, by monitoring the reaction of this compound with a nucleophile using a technique like in-situ IR or NMR spectroscopy, one could generate the data necessary for an RPKA study. This would involve plotting the reaction rate against the concentrations of the reactants to determine the order of the reaction with respect to each component.
Isotopic labeling is a classic technique used to trace the fate of atoms during a chemical reaction and to probe the rate-determining step. This involves replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹⁶O with ¹⁸O) or a radioactive isotope (e.g., replacing ¹⁹F with ¹⁸F).
In the context of sulfonyl fluoride reactions, isotopic labeling can provide crucial mechanistic insights. For instance, in the hydrolysis of a sulfonyl fluoride, labeling the water with ¹⁸O can help determine whether the reaction proceeds through an addition-elimination mechanism or a direct displacement. If the ¹⁸O is incorporated into the resulting sulfonic acid, it provides evidence for the addition of water to the sulfur center in the rate-determining step.
Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction with a labeled reactant is compared to the rate with an unlabeled reactant, can pinpoint the bond-breaking and bond-forming events in the rate-determining step. For example, a significant KIE observed when a C-H bond is replaced by a C-D bond would indicate that this bond is broken in the slowest step of the reaction. While specific isotopic labeling studies for this compound were not found, studies on other sulfonyl fluorides, particularly those involving fluorine-18 (B77423) (¹⁸F) for PET imaging applications, demonstrate the utility of this technique in understanding reaction mechanisms. researchgate.net
Future Perspectives and Emerging Trends in Arylsulfonyl Fluoride Research
Development of Novel Catalytic Systems for Enhanced Reactivity
A significant trend in arylsulfonyl fluoride (B91410) research is the development of advanced catalytic systems to facilitate their synthesis and subsequent reactions. While sulfonyl fluorides are lauded for their stability, this can also translate to sluggish reactivity, necessitating catalytic activation for many transformations. mdpi.com The pursuit of efficient catalysts is crucial for expanding the utility of compounds like 2,5-Dimethoxybenzene-1-sulfonyl fluoride.
Recent progress includes the use of transition-metal catalysts and organophotoredox catalysts. researchgate.net Palladium- and copper-based systems have proven effective for the synthesis of arylsulfonyl fluorides from a variety of precursors, including aryl iodides, aryl thianthrenium salts, and arenediazonium salts. rsc.orgacs.orgcas.cn For instance, palladium-catalyzed methods allow for the conversion of electronically and sterically diverse aryl iodides into sulfonyl fluorides using SO2 surrogates like DABSO and a fluorine source. acs.org Copper-catalyzed reactions have enabled the efficient fluorosulfonylation of abundant arenediazonium salts under mild conditions. cas.cn
Organophotocatalysis has emerged as a powerful, metal-free alternative for generating arylsulfonyl fluorides. researchgate.netrsc.org These methods often utilize readily available aryl diazonium salts or diaryliodonium salts as aryl radical precursors, a SO2 source, and a simple fluoride source, all initiated by visible light. researchgate.netrsc.org Such approaches are valued for their mild conditions and broad functional group tolerance. mdpi.com
Furthermore, catalysis is being developed for the reactions of sulfonyl fluorides. A notable example is the broad-spectrum catalytic amidation of sulfonyl fluorides, using a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives, which is particularly effective for sterically hindered substrates. nih.gov These catalytic innovations are poised to enhance the reactivity of electron-rich species such as this compound, enabling their participation in a wider array of chemical transformations.
Table 1: Selected Novel Catalytic Systems for Arylsulfonyl Fluoride Synthesis
| Catalytic System | Precursor | Key Reagents | Reaction Type | Reference |
| Pd(OAc)₂ / PAd₂Bu | Aryl Iodide | DABSO, Selectfluor | Palladium-Catalyzed Fluorosulfonylation | acs.org |
| CuCl₂ / dmbp | Aryldiazonium Salt | DABSO, KHF₂ | Copper-Catalyzed Fluorosulfonylation | mdpi.comcas.cn |
| PdCl₂(AmPhos)₂ | Aryl Bromide | DABSO, NFSI | Palladium-Catalyzed Fluorosulfonylation | mdpi.com |
| Organophotocatalyst (3DPAFIPN) | Aryl Diazonium Salt | DABSO, KHF₂ | Metal-Free Photoredox Catalysis | researchgate.net |
| Ni(0) Complex | p-Toluenesulfonyl Fluoride | - | S-F and C-S Bond Activation | chemrxiv.org |
Exploration of Unconventional Reactivity Modes
While the SuFEx reaction, involving nucleophilic substitution at the sulfur atom, remains the hallmark of sulfonyl fluoride chemistry, researchers are actively exploring unconventional reaction pathways. nih.govwesleyan.edu These new modes of reactivity promise to unlock novel synthetic disconnections and applications.
One of the most intriguing developments is the defluorosulfonylative coupling of 3-aryloxetane sulfonyl fluorides. springernature.comthieme-connect.com In this process, the sulfonyl fluoride group acts not as an electrophilic center for substitution but as a leaving group to facilitate the formation of an oxetane (B1205548) carbocation, which is then trapped by nucleophiles like amines. springernature.comthieme-connect.com This alternative reactivity pathway, which competes with the traditional SuFEx reaction, can be controlled by the choice of nucleophile and base. springernature.com This opens up the possibility of using the sulfonyl fluoride moiety as a strategic control element in complex syntheses.
Another area of exploration involves the activation of sulfonyl fluorides by transition metals, leading to cleavage of the typically robust S-F or C-S bonds. For example, a Ni(0) N-heterocyclic carbene complex has been shown to react with p-toluenesulfonyl fluoride, resulting in oxidative addition at either the S-F or S-C bond. chemrxiv.org This mode of activation generates unique organometallic intermediates and enables transformations that are inaccessible through traditional polar reactivity. The electronic properties of the aryl ring, such as the electron-donating methoxy (B1213986) groups in this compound, would be expected to significantly influence the energetics and outcome of such metal-catalyzed bond activations.
The study of arenesulfenyl fluorides (R-S-F), which are related to sulfonyl fluorides (R-SO2F), has also revealed new reactivity patterns, such as efficient anti-addition to alkenes and alkynes. chemrxiv.org These discoveries hint at a richer and more varied chemistry for organosulfur-fluorine compounds than previously understood.
Expansion of Synthetic Scope and Methodological Refinements
A continuing trend is the expansion of the synthetic utility of arylsulfonyl fluorides, applying them to the synthesis of increasingly complex and diverse molecular architectures. This involves both refining existing methods and developing entirely new ones.
The "Diversity Oriented Clicking" (DOC) strategy exemplifies this trend. nih.gov Using highly functionalized connective hubs like 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs), DOC allows for the modular and divergent assembly of compound libraries through multiple click-cycloaddition pathways. This approach rapidly generates molecular diversity from a single, versatile building block. nih.gov
Methodological refinements are also focused on making the synthesis of sulfonyl fluorides more practical and versatile. One-pot procedures that start from simple organic precursors and incorporate both the SO2 and fluorine moieties are highly sought after. acs.org For example, palladium-catalyzed protocols have been developed to convert aryl iodides directly to sulfonyl fluorides, and these methods tolerate a wide range of electronic and steric diversity in the starting materials. acs.org The development of broad-spectrum catalytic amidation methods allows for the reliable synthesis of sulfonamides, an important class of compounds in medicinal chemistry, from their corresponding sulfonyl fluorides under mild conditions. nih.govnih.gov
These advancements facilitate the use of specifically substituted reagents like this compound as building blocks in medicinal chemistry and materials science, where precise control over molecular structure is paramount. acs.orgnih.gov
Integration with Sustainable Chemical Processes and Flow Chemistry
In line with the broader goals of modern chemistry, there is a strong push to integrate arylsulfonyl fluoride synthesis and reactivity with sustainable practices. This includes the development of greener synthetic methods and the adoption of enabling technologies like flow chemistry.
Electrochemical synthesis has emerged as an environmentally benign method to prepare sulfonyl fluorides. acs.org This approach allows for the direct conversion of thiols or disulfides into sulfonyl fluorides using potassium fluoride (KF) as an inexpensive and safe fluorine source, avoiding the harsh reagents often used in traditional methods. acs.org Similarly, new methods using non-toxic reagents and producing only benign salts as by-products are being developed, aligning with the principles of green chemistry. sciencedaily.com
Flow chemistry is another key technology being leveraged for sulfonyl fluoride chemistry. Continuous-flow reactors offer enhanced safety, efficiency, and scalability, particularly when dealing with reactive or gaseous reagents. acs.org For instance, the in-flow generation of reactive intermediates like sulfuryl fluoride (SO2F2) or thionyl fluoride (SOF2) from more stable precursors allows for their immediate use in subsequent reactions, minimizing hazards and improving process control. acs.org Microfluidic systems are also being used to systematically investigate and optimize reactions, such as the [18F]radiolabeling of sulfonyl chlorides to produce [18F]sulfonyl fluorides for positron emission tomography (PET), demonstrating the versatility of these compounds. acs.org The adoption of these sustainable technologies will be critical for the industrial-scale production and application of compounds like this compound.
Q & A
Q. Table 1. Key Spectral Data for Characterization
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.85 (s, 6H, OCH₃), δ 6.75–7.10 (m) | |
| IR | 1365 cm⁻¹ (S=O), 745 cm⁻¹ (S-F) | |
| ESI-MS | [M+H]⁺ m/z 235.2 |
Q. Table 2. Stability Under Controlled Conditions
| pH | Solvent | Half-Life (h) | Degradation Product |
|---|---|---|---|
| 7.4 | H₂O/DMSO (9:1) | 48 | 2,5-Dimethoxybenzenesulfonic acid |
| 2.0 | HCl/EtOH | 12 | HF, SO₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
